molecular formula C11H19Cl B13177608 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene

Cat. No.: B13177608
M. Wt: 186.72 g/mol
InChI Key: PNBGLHYWZYMFSO-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a butan-2-yl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with butan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran under reflux conditions. The chloromethyl group can be introduced through a subsequent chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation and chloromethylation reactions. The use of automated reactors and precise control of reaction parameters are essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide, amines in ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Amines, ethers, thioethers.

Scientific Research Applications

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Butan-2-yl)-4-(bromomethyl)cyclohex-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Butan-2-yl)-4-(hydroxymethyl)cyclohex-1-ene: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    4-(Butan-2-yl)-4-(methoxymethyl)cyclohex-1-ene: Similar structure but with a methoxymethyl group instead of a chloromethyl group.

Uniqueness

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

4-butan-2-yl-4-(chloromethyl)cyclohexene

InChI

InChI=1S/C11H19Cl/c1-3-10(2)11(9-12)7-5-4-6-8-11/h4-5,10H,3,6-9H2,1-2H3

InChI Key

PNBGLHYWZYMFSO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCC=CC1)CCl

Origin of Product

United States

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